molecular formula C11H8F3NO B1345452 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile CAS No. 898783-70-5

4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile

Cat. No.: B1345452
CAS No.: 898783-70-5
M. Wt: 227.18 g/mol
InChI Key: VCUOVUPYSQJDRV-UHFFFAOYSA-N
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Description

4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile: is an organic compound with the molecular formula C11H8F3NO and a molecular weight of 227.19 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butyronitrile moiety through a carbonyl group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile typically involves the following steps:

Industrial Production Methods:

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: In continuous flow reactors, the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions:

4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with specific functional groups.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 4-Oxo-4-(4-methylphenyl)butyronitrile
  • 4-Oxo-4-(4-chlorophenyl)butyronitrile
  • 4-Oxo-4-(4-fluorophenyl)butyronitrile

Comparison:

4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds with different substituents (e.g., methyl, chloro, fluoro), the trifluoromethyl group enhances the compound’s stability, lipophilicity, and reactivity. These properties make it particularly valuable in applications requiring high chemical stability and specific reactivity .

Properties

IUPAC Name

4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)9-5-3-8(4-6-9)10(16)2-1-7-15/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUOVUPYSQJDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642278
Record name 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-70-5
Record name 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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